molecular formula C5H8N2OS B1267371 2-Amino-5,5-dimethyl-1,3-thiazol-4-one CAS No. 4695-19-6

2-Amino-5,5-dimethyl-1,3-thiazol-4-one

Cat. No. B1267371
CAS RN: 4695-19-6
M. Wt: 144.2 g/mol
InChI Key: IDALNGXBOPPKGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-amino-1,3-thiazoles involves various approaches, including condensation reactions and oxidative bond formation processes. For instance, 2-amino-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles have been synthesized via condensation followed by oxidative C–O/C–S bond formation, demonstrating a facile access to a variety of diazole derivatives with a 2-amino substituent in an efficient manner (Niu et al., 2015).

Molecular Structure Analysis

The structural analysis of 2-amino-5,5-dimethyl-1,3-thiazol-4-one and its derivatives often involves X-ray crystallography and spectroscopic studies. These analyses reveal the arrangement of atoms within the molecule and the conformational preferences. For instance, the crystal and molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have been characterized, providing insights into their geometrical parameters and electronic properties (Kerru et al., 2019).

Chemical Reactions and Properties

2-Amino-5,5-dimethyl-1,3-thiazol-4-one undergoes various chemical reactions, leveraging the reactivity of the amino group and the positions of the thiazole ring. These reactions allow for the synthesis of numerous derivatives, demonstrating the compound's versatility in organic synthesis. For example, versatile 2-amino-4-substituted-1,3-thiazoles have been reviewed, highlighting their high reactivity and utility in synthesizing compounds with biological activity (Metwally et al., 2004).

Scientific Research Applications

Synthesis and Characterization

2-Amino-5,5-dimethyl-1,3-thiazol-4-one has been utilized in the synthesis and characterization of various compounds. It was involved in the formation of a novel 2-[-2-(4, 5-dimethyl thiazolyl) azo]-5-dimethyl amino benzoic acid, showcasing potential applications in bioactive screening against various pathogens and cancer cells (Waheeb et al., 2021). It's also been noted in the preparation of diaminodiamondoids starting from hydrocarbons, indicating a broad range of applications in materials science and organic synthesis (Synthetic Communications, 2006).

Anticancer Properties

The compound has demonstrated potential in anticancer applications. Specifically, its derivatives exhibited notable anticancer activity against breast carcinoma cell lines, indicating its promise as a candidate for future anti-cancer drugs (Waheeb et al., 2021).

Chemical Synthesis Techniques

2-Amino-5,5-dimethyl-1,3-thiazol-4-one is integral in various chemical synthesis techniques. It's used in the one-pot synthesis of new 2,4,5-trisubstituted 1,3-thiazoles and 1,3-selenazoles, highlighting its versatility in creating chemically diverse compounds (Thomae et al., 2009).

Bioactive Compound Development

The compound plays a critical role in the development of bioactive compounds. It's been used in the synthesis of heterocyclic thiourea compounds as non-nucleoside inhibitors of HIV-1 reverse transcriptase, reflecting its significance in medicinal chemistry and drug development (Synthetic Communications, 2006).

Molecular Interaction Studies

Studies involving 2-Amino-5,5-dimethyl-1,3-thiazol-4-one have also delved into molecular interaction dynamics. For instance, it has been used in assessing the nitrogen and carbon nucleophilicities through coupling with superelectrophilic compounds, offering insights into its reactivity and potential applications in more complex chemical syntheses (Forlani et al., 2006).

Safety And Hazards

While specific safety and hazard information for “2-Amino-5,5-dimethyl-1,3-thiazol-4-one” is not available, a related compound, “2-Amino-4,5-dimethylthiazole”, has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

Thiazoles, including “2-Amino-5,5-dimethyl-1,3-thiazol-4-one”, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on the design and development of different thiazole derivatives to act as potential therapeutic agents .

properties

IUPAC Name

2-amino-5,5-dimethyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-5(2)3(8)7-4(6)9-5/h1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDALNGXBOPPKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279461
Record name 2-amino-5,5-dimethyl-1,3-thiazol-4-one
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Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,5-dimethyl-1,3-thiazol-4-one

CAS RN

4695-19-6
Record name 2-Amino-5,5-dimethyl-4(5H)-thiazolone
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Record name 2-amino-5,5-dimethyl-1,3-thiazol-4-one
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Record name 2-amino-5,5-dimethyl-4,5-dihydro-1,3-thiazol-4-one
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